

# Inavolisib: An In-Depth Technical Guide on Preclinical In Vivo Pharmacokinetics and Pharmacodynamics

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## Compound of Interest

Compound Name: *Inavolisib*

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## Introduction

**Inavolisib** (also known as GDC-0077) is an investigational, orally available, potent, and highly selective small-molecule inhibitor of the phosphatidylinositol 3-kinase alpha (PI3K $\alpha$ ) isoform.[1][2][3] What sets **inavolisib** apart is its dual mechanism of action: not only does it inhibit the catalytic activity of PI3K $\alpha$ , but it also specifically triggers the degradation of the mutant p110 $\alpha$  protein, the catalytic subunit of PI3K $\alpha$  encoded by the PIK3CA gene.[2][4] This targeted degradation leads to a more sustained and profound inhibition of the PI3K/AKT/mTOR signaling pathway, which is a critical driver of cell growth, proliferation, and survival in many cancers, particularly those harboring PIK3CA mutations.[1][5][6]

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of **inavolisib**, drawing from preclinical studies. It is intended to be a valuable resource for researchers and professionals involved in oncology drug development.

## Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of **inavolisib** have been characterized in a range of preclinical in vitro and in vivo studies, which have informed the prediction of its human pharmacokinetic profile.[2][7]

## Preclinical Pharmacokinetics

**Inavolisib** has demonstrated favorable pharmacokinetic properties in several preclinical species. The systemic clearance was observed to be low in mice, monkeys, and dogs, but high in rats.<sup>[2][7]</sup> Oral bioavailability was found to be moderate to high, ranging from 57.5% to 100% across the tested species.<sup>[2][7]</sup>

Parameter	Mouse	Rat	Dog	Monkey	Reference
Systemic Clearance	Low	High	Low	Low	<sup>[2][7]</sup>
Oral Bioavailability	57.5% - 100%	57.5% - 100%	57.5% - 100%	57.5% - 100%	<sup>[2][7]</sup>

Table 1: Summary of Preclinical Pharmacokinetic Parameters of **Inavolisib** Across Species.

## Human Pharmacokinetics

Based on preclinical data and early-phase clinical trials, the human pharmacokinetic profile of **inavolisib** has been predicted and observed. The drug exhibits approximately two-fold accumulation and reaches a steady state by Day 5 of administration.<sup>[1]</sup>

Parameter	Value	Reference
Bioavailability	76%	<sup>[8]</sup>
Median Time to Maximum Plasma Concentration (Tmax)	3 hours	<sup>[8]</sup>
Apparent Volume of Distribution	155 L	<sup>[9][10]</sup>
Plasma Protein Binding	37%	<sup>[8][9]</sup>
Elimination Half-life	15 hours	<sup>[8][9]</sup>
Total Clearance	8.8 L/h	<sup>[9]</sup>

Table 2: Summary of Human Pharmacokinetic Parameters of **Inavolisib**.

## In Vitro Properties

In vitro studies have provided further insight into the absorption and metabolism of **inavolisib**.

Parameter	Value/Observation	Reference
Permeability (MDCK cells)	$1.9 \times 10^{-6}$ cm/s (moderate)	[2][7]
Efflux Transporter Substrate	P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)	[2][7]
Metabolic Stability (Hepatocytes)	Stable in human and preclinical species	[2][7]
Primary Metabolism	Hydrolysis	[9]
CYP Involvement	Minimally metabolized by CYP3A	[9]

Table 3: Summary of In Vitro Properties of **Inavolisib**.

## Pharmacodynamics

**Inavolisib**'s pharmacodynamic effects are a direct consequence of its mechanism of action, leading to the inhibition of the PI3K/AKT/mTOR pathway and subsequent anti-tumor activity in PIK3CA-mutated cancer models.[11]

## Target Engagement and Pathway Inhibition

**Inavolisib** potently and selectively inhibits PI3K $\alpha$ . In biochemical assays, it was found to be over 300-fold more selective for the  $\alpha$  isoform over the  $\beta$ ,  $\delta$ , and  $\gamma$  isoforms.[12][13] This high selectivity is thought to contribute to a more manageable safety profile by sparing other PI3K isoforms that are important for normal physiological functions.[11][12]

The inhibition of PI3K $\alpha$  by **inavolisib** prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This, in turn, prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[1] The reduced activation of AKT leads to the downstream

inhibition of the mTOR signaling pathway, which is crucial for protein synthesis and cell proliferation.[1] **Inavolisib** has been shown to inhibit the phosphorylation of AKT in vivo.[8]

## In Vivo Anti-Tumor Efficacy

**Inavolisib** has demonstrated robust anti-tumor efficacy in preclinical xenograft models of PIK3CA-mutated, estrogen receptor-positive breast cancer.[8][10][11] The combination of **inavolisib** with other targeted agents, such as the CDK4/6 inhibitor palbociclib and the estrogen receptor antagonist fulvestrant, has been shown to result in increased tumor growth inhibition compared to each agent alone or in doublet combinations.[10][11]

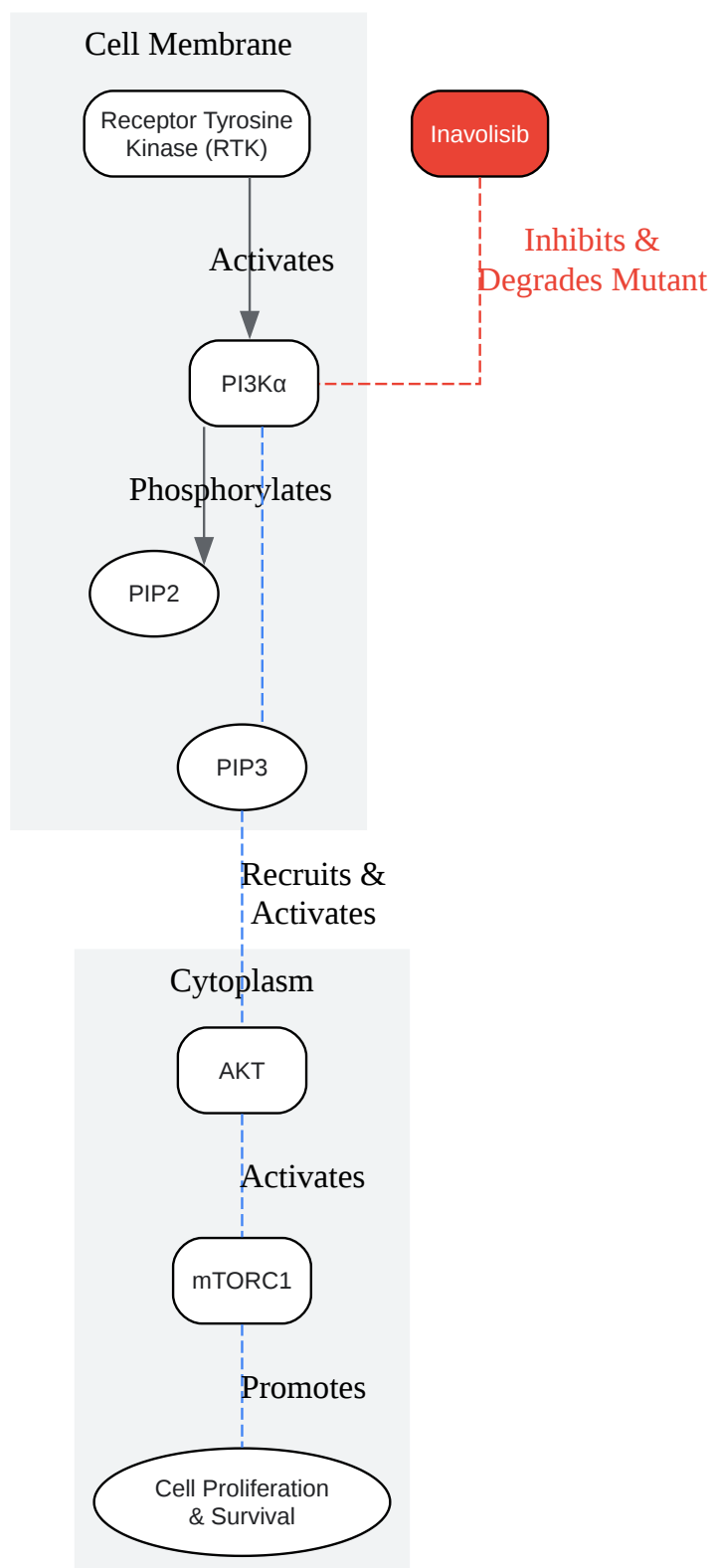
Model	Effect	Reference
PIK3CA-mutant KPL-4 breast cancer xenograft	Efficacious	[2][7]
PIK3CA-mutated, estrogen receptor-positive breast cancer xenograft	Reduced tumor growth	[8][10][11]
PIK3CA-mutated xenograft (with palbociclib and fulvestrant)	Increased tumor growth inhibition	[10][11]

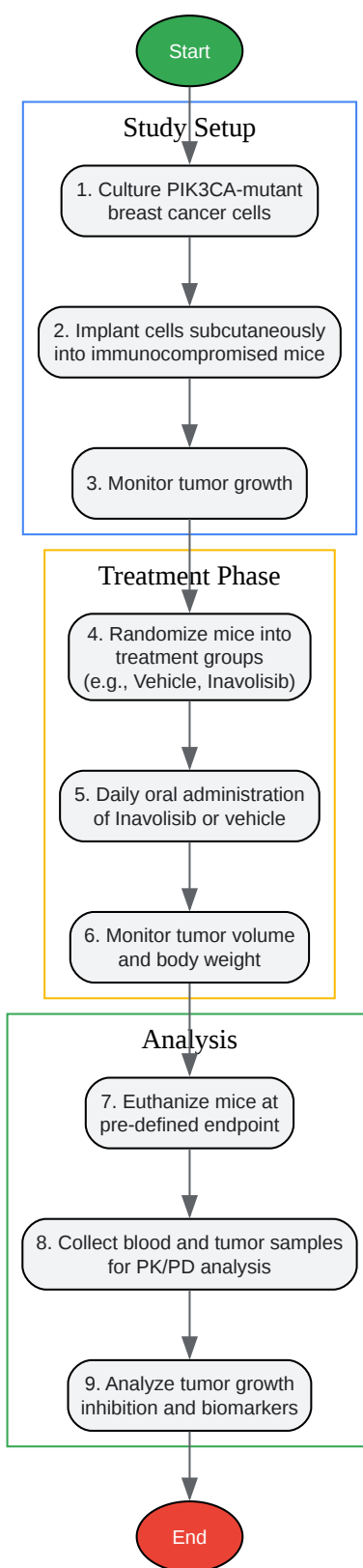
Table 4: Summary of **Inavolisib**'s In Vivo Anti-Tumor Efficacy.

## Signaling Pathway and Experimental Workflow

### PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of intervention by **inavolisib**.





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